(Clorodifluorometoxi)benceno

Descripción general

Descripción

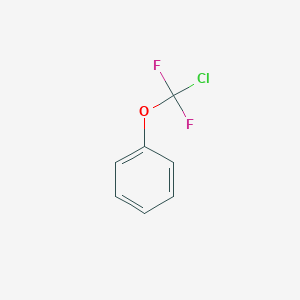

(Chlorodifluoromethoxy)benzene is an organic compound with the molecular formula C7H5ClF2O. It is characterized by the presence of a benzene ring substituted with a chlorodifluoromethoxy group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Applications:

- Pharmaceutical Development: The functional groups in (chlorodifluoromethoxy)benzene can be leveraged to modify drug properties such as bioavailability and target interaction. Compounds with similar structures have shown significant biological activity, indicating that this compound may serve as a valuable building block in drug synthesis.

- Biological Activity: Fluorinated compounds are known for enhanced lipophilicity and metabolic stability, which can lead to increased bioactivity in therapeutic contexts. Ongoing research is needed to explore specific pathways that (chlorodifluoromethoxy)benzene might target.

Material Science

Applications:

- Liquid Crystals: The electron-withdrawing nature of the substituents makes (chlorodifluoromethoxy)benzene a candidate for developing advanced materials such as liquid crystals. These materials are crucial in electronic displays and other optical applications due to their unique properties influenced by molecular arrangement.

- Functional Materials: Its ability to influence polarity and self-assembly suggests potential in creating novel functional materials with specific electronic or optical characteristics.

Agrochemicals

Role in Synthesis:

- (Chlorodifluoromethoxy)benzene serves as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. The modification of its structure can enhance the efficacy and specificity of these compounds, contributing to more targeted agricultural practices .

Data Table: Comparison with Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| (Chlorodifluoromethoxy)benzene | C7H4ClF2O | Unique halogen-methoxy combination; versatile |

| Trichloromethoxybenzene | C7H4Cl3O | More reactive due to three chlorine atoms |

| Difluoromethoxybenzene | C7H6F2O | Focuses on fluorine substitution |

| Chlorofluoromethoxybenzene | C7H4ClF2O | Contains both chlorine and fluorine; versatile |

| 4-Nitrochlorodifluoromethoxybenzene | C7H3ClF2N | Used in pharmaceuticals; contains a nitro group |

Case Studies

-

Fluconazole Analogs:

Research on fluconazole analogs demonstrated that modifications in the aromatic ring can significantly enhance antifungal activity. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.31 μg/mL against Candida albicans, suggesting that similar modifications in (chlorodifluoromethoxy)benzene could yield potent antifungal agents. -

Antiparasitic Effects:

Studies on benzofuroxans indicated their potential as monoamine oxidase inhibitors and calcium channel modulators. This suggests that further exploration of (chlorodifluoromethoxy)benzene could reveal similar therapeutic applications, particularly in treating parasitic infections.

Safety Considerations

Given the structural characteristics of (chlorodifluoromethoxy)benzene, handling this compound requires caution due to potential toxicity associated with nitroaromatic compounds. Safety assessments should be conducted to evaluate its effects in biological systems, ensuring proper handling protocols are established for laboratory use .

Mecanismo De Acción

Mode of Action

It is known that the compound can undergo various chemical reactions, such as chlorination . The yield of chlorodifluoromethoxybenzene was studied in relation to the mode of reaction initiation . More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodifluoromethoxy)benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: In an industrial setting, the production of (Chlorodifluoromethoxy)benzene may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents .

Análisis De Reacciones Químicas

Types of Reactions: (Chlorodifluoromethoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction is common for benzene derivatives and involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the benzene ring with a nucleophile.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used under acidic conditions.

Nucleophilic Aromatic Substitution: Reagents such as hydroxide ions or water are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of (Chlorodifluoromethoxy)benzene can yield nitro-substituted derivatives .

Comparación Con Compuestos Similares

(Trifluoromethoxy)benzene: Similar in structure but with three fluorine atoms instead of two.

(Bromodifluoromethoxy)benzene: Contains a bromine atom instead of chlorine.

Uniqueness: (Chlorodifluoromethoxy)benzene is unique due to its specific halogen bonding properties, which differ from those of its analogs. This uniqueness makes it valuable in applications requiring precise molecular interactions .

Actividad Biológica

(Chlorodifluoromethoxy)benzene, also known as 1-chloro-2,2-difluoro-4-methoxybenzene, is an aromatic compound characterized by a unique combination of halogenated and methoxy functional groups. Its molecular formula is , and it has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.

The presence of chlorine and fluorine atoms in (chlorodifluoromethoxy)benzene significantly influences its chemical properties. These halogen substituents enhance the compound's lipophilicity and reactivity, making it a candidate for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.56 g/mol |

| Boiling Point | 120-125 °C |

| Solubility | Moderate in organic solvents |

The biological activity of (chlorodifluoromethoxy)benzene is primarily attributed to its interactions with biological targets. The halogen atoms can enhance binding affinity to enzymes and receptors, potentially altering biological pathways. The compound is believed to participate in nucleophilic aromatic substitution reactions, which are crucial for its reactivity in biological systems.

Case Studies

- Interaction with Enzymes : A study investigated the interaction of halogenated compounds with various enzymes, revealing that the presence of halogens can significantly enhance binding affinities. This suggests that (chlorodifluoromethoxy)benzene may exhibit similar interactions .

- Antimicrobial Efficacy : A comparative analysis of halogenated aromatic compounds demonstrated that those with chlorine and fluorine substituents showed increased antimicrobial efficacy against specific bacterial strains. This highlights the potential of (chlorodifluoromethoxy)benzene in developing new antimicrobial agents.

Future Directions

Further research is necessary to elucidate the specific biological activities associated with (chlorodifluoromethoxy)benzene. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be critical for assessing its potential therapeutic applications.

Propiedades

IUPAC Name |

[chloro(difluoro)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFJMYVFTUOACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469227 | |

| Record name | (chlorodifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-11-6 | |

| Record name | (chlorodifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.